Acid Blue 40

説明

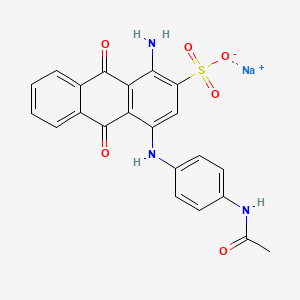

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOJLUHUFUGQI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037030 |

Source

|

| Record name | C.I. Acid Blue 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6424-85-7 |

Source

|

| Record name | Acid Blue 40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(4-acetamidophenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 40 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA81N3PV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Blue 40: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 40, also known by its Colour Index name C.I. 62125, is a synthetic anthraquinone dye.[1][2] Its molecular structure, characterized by a substituted anthraquinone core, imparts a vibrant blue color, making it a valuable colorant in various industrial and scientific applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Acid Blue 40, with a focus on data relevant to researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

Acid Blue 40 is chemically known as sodium 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate.[3] The molecule consists of an anthraquinone scaffold substituted with an amino group, a sulfonate group, and a p-acetamidophenylamino group. The presence of the sulfonate group renders the dye water-soluble and allows it to be classified as an acid dye.

Table 1: Chemical Identifiers for Acid Blue 40

| Identifier | Value |

| IUPAC Name | sodium 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate[3] |

| CAS Number | 6424-85-7[4] |

| C.I. Name | Acid Blue 40[4] |

| C.I. Number | 62125[2] |

| Molecular Formula | C₂₂H₁₆N₃NaO₆S[4] |

| Molecular Weight | 473.43 g/mol [4] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+][3] |

| InChI Key | NTOOJLUHUFUGQI-UHFFFAOYSA-M[3] |

Physicochemical and Spectral Properties

Acid Blue 40 is a dark blue powder that is soluble in water.[1][2] Its solubility in water is reported to be 100 g/L at 80 °C.[2] It is also soluble in acetone and ethanol, slightly soluble in nitrobenzene, and insoluble in benzene and dimethylbenzene.[2][3]

Table 2: Physicochemical and Spectral Properties of Acid Blue 40

| Property | Value |

| Appearance | Dark blue powder[1][2] |

| Melting Point | >300 °C |

| Solubility | Water (100 g/L at 80 °C)[2] |

| Acetone, Ethanol (Soluble)[2][3] | |

| Nitrobenzene (Slightly soluble)[2][3] | |

| Benzene, Dimethylbenzene (Insoluble)[2][3] | |

| Spectral Data | |

| UV-Vis λmax (in water) | ~620 nm, ~380 nm[5] |

| FT-IR Characteristic Peaks (cm⁻¹) | Data not available in search results. General anthraquinone stretches for C=O (around 1675 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹), C-N, and S=O (sulfonate group) would be expected. |

| ¹H and ¹³C NMR | Specific chemical shift data not available in search results. |

Synthesis of Acid Blue 40

The synthesis of Acid Blue 40 is achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation.[2] The general manufacturing method involves the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide in the presence of a copper salt and an acid-binding agent.[2] The resulting product is then converted to its sodium salt.[2]

Synthesis pathway of Acid Blue 40.

Experimental Protocol: General Ullmann Condensation for Aryl Amines

While a specific, detailed protocol for the industrial synthesis of Acid Blue 40 is proprietary, a general laboratory-scale Ullmann condensation for the synthesis of a related diaryl amine is provided below for illustrative purposes.

-

Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid), the amine (e.g., N-(4-aminophenyl)acetamide), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).

-

Reaction Execution: The mixture is heated to a high temperature (often >150 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield the desired diaryl amine.

-

Salification: The purified product is then dissolved in a suitable solvent and treated with a sodium base (e.g., sodium hydroxide or sodium carbonate) to form the final sodium salt, which is then isolated.

Applications

Acid Blue 40 has a wide range of applications owing to its strong color, water solubility, and affinity for various substrates.

Industrial Applications

-

Textile Dyeing: It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1][2]

-

Leather and Paper Coloring: Acid Blue 40 is also utilized in the coloring of leather and paper products.[2]

Scientific and Research Applications

-

Biological Staining: In laboratory settings, Acid Blue 40 is employed as a stain in microscopy to visualize cellular structures and processes, making it a useful tool in histology and cell biology.[1]

-

Detection of Biomolecules: It has applications in medical diagnostics for the detection of certain proteins, enzymes, bacteria, and other microorganisms.[3] It can also be used to measure the activity of specific enzymes and detect the presence of certain hormones and metabolites in biological samples.[3]

Experimental workflow for dyeing wool with Acid Blue 40.

Experimental Protocol: Wool Dyeing with Acid Blue 40

This protocol outlines a general procedure for dyeing wool fibers with Acid Blue 40 in a laboratory setting.

-

Fiber Preparation: The wool yarn or fabric is first scoured (washed) with a neutral detergent to remove any impurities, then thoroughly rinsed. The clean wool is then wetted out in water.

-

Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 40:1). The required amount of Acid Blue 40 dye (e.g., 1-2% on weight of fiber) is dissolved in hot water and added to the dye bath. An electrolyte such as Glauber's salt (sodium sulfate) may also be added to promote level dyeing.

-

Dyeing: The wet wool is introduced into the dye bath at a moderate temperature (e.g., 40°C). The temperature is gradually raised to just below boiling (around 95-98°C) over 30-45 minutes.

-

Acidification: An acid, typically acetic acid or formic acid, is then slowly added to the dye bath to lower the pH. This protonates the amino groups in the wool fibers, creating cationic sites for the anionic dye to bind.

-

Exhaustion: The dye bath is held at this high temperature for 30-60 minutes to allow for the dye to fully penetrate and bind to the fibers.

-

Rinsing and Drying: The heat is turned off, and the dye bath is allowed to cool gradually. The dyed wool is then removed, rinsed thoroughly with warm and then cold water until the water runs clear, and finally dried.

Mechanism of Interaction in Biological Systems

The interaction of Acid Blue 40 with biological macromolecules, particularly proteins, is primarily governed by electrostatic and hydrophobic interactions. As an anionic dye, the negatively charged sulfonate group of Acid Blue 40 is attracted to positively charged sites on proteins, such as the protonated side chains of lysine and arginine residues, especially under acidic conditions.[6] Additionally, the large aromatic anthraquinone structure can participate in hydrophobic and van der Waals interactions with nonpolar regions of the protein.[6]

Logical relationship of Acid Blue 40 interaction with proteins.

Environmental Fate and Degradation

The release of Acid Blue 40 into the environment is a concern due to the color it imparts to water bodies and its persistence. Advanced Oxidation Processes (AOPs), such as photocatalysis, are effective methods for the degradation of this dye. In a typical photocatalytic process using a semiconductor catalyst like TiO₂, UV irradiation generates highly reactive hydroxyl radicals (•OH). These radicals attack the dye molecule, leading to the breakdown of the chromophore and eventual mineralization into simpler, colorless compounds like CO₂, H₂O, and inorganic salts. The degradation pathway often involves hydroxylation of the aromatic rings, cleavage of the C-N bond, and desulfonation.[5]

Simplified photocatalytic degradation pathway of Acid Blue 40.

Conclusion

Acid Blue 40 is a versatile anthraquinone dye with significant applications in both industrial and scientific realms. Its well-defined chemical structure and properties, particularly its water solubility and affinity for proteinaceous substrates, make it a valuable tool for researchers. A thorough understanding of its synthesis, physicochemical characteristics, and interaction mechanisms is crucial for its effective and safe utilization in various research and development endeavors. Further research into its specific biological interactions and the development of more detailed analytical data will continue to expand its utility in the scientific community.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acid Blue 40 | C22H16N3NaO6S | CID 23672996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of C.I. Acid Green 25

An important clarification regarding the topic: Initial research indicates that the designation C.I. 62125 is not commonly associated with a well-defined chemical structure in publicly accessible databases. However, the search for related terms, particularly "Alizarin Cyanine Green," consistently leads to C.I. Acid Green 25 (C.I. 61570) , with the CAS Number 4403-90-1. This guide will therefore focus on the synthesis and characterization of C.I. Acid Green 25, a commercially significant anthraquinone dye. It is highly probable that C.I. 62125 is a less common or erroneous identifier for this compound.

Introduction

C.I. Acid Green 25, also known by trade names such as Alizarin Cyanine Green F, is a synthetic anthraquinone dye valued for its vibrant green hue and good fastness properties.[1][2] Its molecular structure features a central anthraquinone core with two substituted amino groups, which are further sulfonated to ensure water solubility. This dye finds extensive application in the coloring of various materials, including textiles (wool, silk, nylon), leather, paper, and in the formulation of inks and cosmetics.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Acid Green 25, intended for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of C.I. Acid Green 25

The synthesis of C.I. Acid Green 25 is a two-step process that begins with the formation of a non-sulfonated intermediate, C.I. Solvent Green 3, followed by a sulfonation reaction to yield the final water-soluble dye.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis pathway of C.I. Acid Green 25.

Experimental Protocols

Step 1: Synthesis of C.I. Solvent Green 3 (1,4-bis(p-toluidino)anthraquinone)

This step involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. The use of a mixture of quinizarin and its leuco (reduced) form can facilitate the reaction.

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

p-Toluidine

-

Boric Acid (catalyst)

-

Ethanol (solvent)

-

Sodium Bisulfite (antioxidant, optional)

-

Benzene (azeotropic agent, optional)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dihydroxyanthraquinone, ethanol, and boric acid. If using, also add sodium bisulfite and the leuco form of 1,4-dihydroxyanthraquinone which can act as a reaction initiator.

-

Add p-toluidine to the mixture. The molar ratio of 1,4-dihydroxyanthraquinone to p-toluidine should be approximately 1:2.

-

Heat the reaction mixture to reflux (around 64 ± 2 °C if using ethanol and benzene) and maintain for several hours (e.g., 12 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature (around 20 °C).[5]

-

The solid product, C.I. Solvent Green 3, will precipitate out of the ethanol solution due to its low solubility.[6]

-

Collect the precipitate by filtration and wash with ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting solid to obtain C.I. Solvent Green 3.

Step 2: Sulfonation of C.I. Solvent Green 3 to C.I. Acid Green 25

The water-insoluble Solvent Green 3 is converted to the water-soluble Acid Green 25 through sulfonation.

Materials:

-

C.I. Solvent Green 3

-

Oleum (fuming sulfuric acid, e.g., 20-30% SO₃)

Procedure:

-

In a reaction vessel equipped for temperature control and stirring, carefully add C.I. Solvent Green 3 to oleum. The reaction is exothermic and should be controlled.

-

Heat the mixture to a temperature between 80-120 °C. The exact temperature and reaction time will influence the degree of sulfonation.

-

Maintain the reaction at this temperature with stirring for several hours until the desired degree of sulfonation is achieved. This can be monitored by checking the solubility of the product in water.

-

After the reaction is complete, cool the mixture carefully.

-

The reaction mixture is then "drowned" by pouring it onto ice or into a large volume of cold water. This precipitates the sulfonated product.

-

The precipitated C.I. Acid Green 25 is collected by filtration.

-

The crude product is then purified. This can be done by washing with a brine solution to help salt out the dye, followed by recrystallization or treatment with a flocculant to remove impurities.[7] The final product is typically isolated as its disodium salt.

Characterization of C.I. Acid Green 25

A comprehensive characterization of the synthesized C.I. Acid Green 25 is essential to confirm its identity, purity, and properties. The following are key characterization techniques and the expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of C.I. Acid Green 25 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [3][4] |

| Molecular Weight | 622.58 g/mol | [3][4] |

| Appearance | Dark green to dark blue or black powder | [4] |

| Melting Point | 233-240 °C | [4] |

| Solubility | Soluble in water. Slightly soluble in ethanol and acetone. Insoluble in chloroform and toluene. | [1][2] |

Spectroscopic Characterization

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye in the visible region of the electromagnetic spectrum.

Experimental Protocol:

-

Prepare a dilute stock solution of C.I. Acid Green 25 in deionized water.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Record the UV-Vis spectrum of each solution using a spectrophotometer, typically in the range of 400-800 nm, using deionized water as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data:

| Parameter | Value | Reference |

| λmax 1 | ~608 nm | [3] |

| λmax 2 | ~642 nm | [3] |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare a solid sample of C.I. Acid Green 25 for analysis. This is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~1650 | C=O stretching (quinone) |

| ~1590, ~1490 | C=C stretching (aromatic rings) |

| ~1180, ~1040 | S=O stretching (sulfonate group) |

| ~830 | C-H bending (aromatic) |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

Experimental Protocol:

-

Dissolve a small amount of C.I. Acid Green 25 in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.

Expected Data (¹H NMR - Predicted):

-

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm.

-

Methyl Protons: A singlet around 2.3-2.5 ppm.

-

N-H Protons: A broad signal, which may be exchangeable with D₂O.

Expected Data (¹³C NMR - Predicted):

-

Carbonyl Carbons (C=O): Signals in the range of 180-190 ppm.

-

Aromatic Carbons: A complex set of signals between 110-150 ppm.

-

Methyl Carbons: A signal around 20-25 ppm.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of C.I. Acid Green 25.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has outlined the synthesis and characterization of C.I. Acid Green 25. The synthesis is a robust two-step process involving a condensation reaction to form the chromophore, followed by sulfonation to impart water solubility. The characterization of the final product using a combination of spectroscopic techniques is crucial for confirming its chemical identity and purity. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this important class of anthraquinone dyes. Further research could focus on optimizing the synthesis to improve yield and reduce environmental impact, as well as exploring novel applications for this versatile dye.

References

- 1. Acid Green 25 - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Solvent Green 3 synthesis - chemicalbook [chemicalbook.com]

- 6. CN106675080A - Synthesis method of solvent green 3 - Google Patents [patents.google.com]

- 7. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acid Blue 40 (CAS 6424-85-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Acid Blue 40, an anthraquinone-based dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data is presented in clear, tabular format, and where applicable, detailed experimental methodologies are provided.

Chemical Identity and Structure

Acid Blue 40, identified by the CAS number 6424-85-7, is a synthetic anionic dye.[1] Its chemical structure is based on the anthraquinone core, a tricyclic aromatic ketone. The IUPAC name for Acid Blue 40 is sodium 4-{[4-(acetylamino)phenyl]amino}-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.[2][3]

| Identifier | Value |

| CAS Number | 6424-85-7[4][5] |

| C.I. Name | Acid Blue 40[4] |

| C.I. Number | 62125[6] |

| Molecular Formula | C₂₂H₁₆N₃NaO₆S[4][7][8] |

| Molecular Weight | 473.43 g/mol [1][4][9][10] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+][1][3] |

| InChI Key | NTOOJLUHUFUGQI-UHFFFAOYSA-M[2][3] |

Physical Properties

Acid Blue 40 is a dark blue, odorless powder.[4][11] Its physical characteristics are summarized in the table below.

| Property | Value |

| Appearance | Dark blue powder[4][9] |

| Melting Point | 129-132 °C[5][8][12] |

| Solubility in Water | 100 g/L at 80 °C[4][9][12] |

| Solubility in Other Solvents | Soluble in acetone and ethanol; slightly soluble in nitrobenzene; insoluble in benzene and dimethylbenzene.[4][7][9][12] |

Chemical Properties

As an acid dye, Acid Blue 40 exhibits characteristic behaviors in different chemical environments. It is stable under normal temperatures and pressures but is incompatible with strong oxidizing and reducing agents.[11]

| Property | Observation |

| Behavior in Strong Acid | Discoloration in hydrochloric acid.[4][9] In concentrated sulfuric acid, it appears dark brown, turning red upon dilution.[4][9] |

| Behavior in Strong Base | Discoloration in sodium hydroxide solution.[4][9] |

| Lightfastness | Rated as 4-6 on the AATCC scale (where 8 is the highest).[6] |

| pH Stability | Most stable in a pH range of 3-11.[6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of Acid Blue 40.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid dye transitions to a liquid state.

Methodology:

-

A small amount of finely powdered Acid Blue 40 is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heat-transfer fluid (e.g., mineral oil).

-

The sample is heated slowly, at a rate of approximately 2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Solubility Determination

Objective: To quantify the solubility of Acid Blue 40 in water at a specific temperature.

Methodology:

-

A saturated solution of Acid Blue 40 in deionized water is prepared by adding an excess of the dye to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 80 °C) for an extended period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated filtrate is carefully evaporated to dryness.

-

The mass of the remaining solid dye is measured.

-

The solubility is calculated and expressed in grams per liter (g/L).

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of Acid Blue 40 in an aqueous solution.

Methodology:

-

A dilute stock solution of Acid Blue 40 is prepared in deionized water.

-

A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

A UV-Vis spectrophotometer is calibrated using a cuvette containing only deionized water (the blank).

-

The absorbance of each standard solution is measured over a wavelength range of approximately 400-800 nm.

-

The wavelength at which the highest absorbance is recorded is identified as the λmax. For a blue-colored solution, this is expected in the orange-red region of the spectrum (approximately 600-650 nm).

Manufacturing Process

The synthesis of Acid Blue 40 involves a condensation reaction. The general workflow is depicted in the diagram below.

Caption: A simplified workflow for the synthesis of Acid Blue 40.

This manufacturing process involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide in the presence of a copper salt catalyst and an acid agent, followed by conversion to the sodium salt.[4]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. analysis.rs [analysis.rs]

- 3. Acid Blue 40 | C22H16N3NaO6S | CID 23672996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. fsw.cc [fsw.cc]

- 11. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide to the Solubility of Acid Blue 40

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Blue 40 (C.I. 62125; CAS 6424-85-7), an anthraquinone-based anionic dye. A thorough understanding of its solubility is crucial for its application in various fields, including biological staining, diagnostics, and as a coloring agent in diverse formulations. This document details the available quantitative and qualitative solubility data, provides comprehensive experimental protocols for solubility determination, and outlines a general workflow for its application in histological staining.

Core Principles of Acid Blue 40 Solubility

Acid Blue 40 is a sodium salt of a sulfonic acid. Its solubility is primarily dictated by the polarity of the solvent and its ability to interact with the sulfonate group (-SO₃⁻) and other polar moieties within the dye's structure. As an anionic dye, its interaction with solvents and biological substrates is largely based on electrostatic forces. In aqueous solutions, it dissociates, yielding a colored anion, which can then bind to positively charged sites on proteins and other macromolecules.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Acid Blue 40 in Aqueous and Organic Solvents

| Solvent | CAS Number | Temperature | Solubility | Data Type | Reference(s) |

| Water | 7732-18-5 | 80 °C (176 °F) | 100 g/L | Quantitative | [1][2][3] |

| Water | 7732-18-5 | Ambient | Soluble | Qualitative | [4][5] |

| Acetone | 67-64-1 | Ambient | Soluble | Qualitative | [1][2][3] |

| Ethanol | 64-17-5 | Ambient | Soluble | Qualitative | [1][2][3] |

| Nitrobenzene | 98-95-3 | Ambient | Slightly Soluble | Qualitative | [1][2] |

| Benzene | 71-43-2 | Ambient | Insoluble | Qualitative | [1][2] |

| Dimethylbenzene (Xylene) | 1330-20-7 | Ambient | Insoluble | Qualitative | [1][2] |

Note: "Ambient temperature" is generally considered to be in the range of 20-25 °C (68-77 °F). Further empirical testing is recommended to establish precise quantitative solubility in organic solvents and at various temperatures.

Experimental Protocols

Due to the limited availability of specific quantitative data, researchers may need to determine the solubility of Acid Blue 40 for their specific applications. The following are detailed protocols for determining the solubility of water-soluble dyes like Acid Blue 40.

Protocol 1: Determination of Water Solubility via the Flask Method (Adapted from OECD Guideline 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Objective: To determine the saturation concentration of Acid Blue 40 in water at a specific temperature.

Materials:

-

Acid Blue 40 powder (high purity)

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Stirring device (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes (or filtration apparatus with inert membrane filters, e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of Acid Blue 40 to a flask containing a known volume of distilled or deionized water. The excess is crucial to ensure saturation. b. Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a preliminary 24-hour period. c. After 24 hours, cease stirring and allow the mixture to equilibrate for another 24 hours at the constant temperature, permitting the excess solid to settle.

-

Sample Collection and Preparation: a. Carefully take aliquots of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a pipette with its tip placed just below the liquid surface. b. Separate any suspended particles from the supernatant by centrifugation at a high speed or by filtration. This step is critical to ensure that only the dissolved dye is being measured.

-

Analysis by UV-Vis Spectrophotometry: a. Preparation of a Calibration Curve: i. Prepare a stock solution of Acid Blue 40 with a known concentration in water. ii. Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. iii. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Blue 40. iv. Plot a graph of absorbance versus concentration to generate a Beer-Lambert Law calibration curve. b. Measurement of the Saturated Solution: i. Dilute the clarified supernatant from step 2b with a known volume of water to bring its absorbance within the linear range of the calibration curve. ii. Measure the absorbance of the diluted sample at λmax. c. Calculation: i. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. ii. Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. The result is the solubility of Acid Blue 40 at the tested temperature.

Protocol 2: General Histological Staining with Acid Blue 40 as a Counterstain

Acid dyes are anionic and are used to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen.[6][7]

Objective: To use Acid Blue 40 as a counterstain to provide contrast to a primary nuclear stain (e.g., Hematoxylin).

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene (or a xylene substitute)

-

Graded ethanol solutions (100%, 95%, 70%)

-

Distilled or deionized water

-

Hematoxylin solution (e.g., Harris's or Mayer's)

-

Differentiating solution (e.g., 1% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

Acid Blue 40 staining solution (e.g., 0.5% - 1% w/v in aqueous solution, pH adjusted to be acidic if necessary)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Transfer to 70% ethanol for 3 minutes. e. Rinse in running tap water.

-

Nuclear Staining: a. Stain in Hematoxylin solution for 5-15 minutes. b. Wash in running tap water. c. Differentiate in 1% acid alcohol with a few quick dips. d. Wash in running tap water. e. "Blue" the sections in a suitable bluing agent until the nuclei turn blue. f. Wash in running tap water.

-

Counterstaining with Acid Blue 40: a. Immerse slides in the Acid Blue 40 staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity. b. Briefly rinse in distilled water to remove excess stain.

-

Dehydration, Clearing, and Mounting: a. Dehydrate the sections through graded alcohols (95% and 100%). b. Clear in two changes of xylene. c. Mount with a suitable mounting medium and apply a coverslip.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining Acid Blue 40 Solubility.

General Histological Staining Workflow

Caption: General Histological Staining Workflow with Acid Blue 40.

References

- 1. ACID BLUE 40|CAS NO.6424-85-7 [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ACID BLUE 40 CAS#: 6424-85-7 [m.chemicalbook.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Acid Blue 40 | CAS 6424-85-7 | S10003 | TriStains | Histology [tristains.com]

- 6. columbia.edu [columbia.edu]

- 7. What is Histology: The Histology Guide [histology.leeds.ac.uk]

An In-depth Technical Guide to the Thermal and Light Stability of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and light stability of anthraquinone dyes, a class of compounds renowned for their vibrant colors and good fastness properties. Anthraquinone itself is a colorless crystalline solid, but the introduction of electron-donating or electron-withdrawing substituents onto the aromatic core gives rise to a vast array of colored compounds used in various industries, from textiles to pharmaceuticals.[1] Understanding their stability under thermal stress and exposure to light is critical for their application, formulation, and for predicting their environmental fate.

Core Concepts of Anthraquinone Dye Stability

Anthraquinone dyes are generally characterized by their good to excellent light fastness and thermal stability.[1] This inherent stability is attributed to the rigid and planar structure of the anthraquinone nucleus. However, the nature and position of substituents on this core structure play a crucial role in modifying these properties. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, are common auxochromes that intensify the color but can also influence the dye's susceptibility to degradation. Conversely, electron-withdrawing groups like nitro (-NO2) or halogen atoms can also impact stability.

Thermal Stability of Anthraquinone Dyes

The thermal stability of anthraquinone dyes is a critical parameter for their processing and application, particularly in high-temperature dyeing processes and in the formulation of materials that are subjected to thermal stress. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Decomposition Data

The following table summarizes the thermal decomposition data for a selection of anthraquinone derivatives, providing insights into the influence of different substituents on their thermal stability. The data is primarily derived from TGA and DSC analyses.

| Compound Name | Structure | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference |

| 1-Nitroanthraquinone | C₁₄H₇NO₄ | ~300 | ~300-400 | DSC | [2] |

| 1,5-Dinitroanthraquinone | C₁₄H₆N₂O₆ | ~300 | ~300-400 | DSC | [2][3] |

| 1,8-Dinitroanthraquinone | C₁₄H₆N₂O₆ | ~300 | ~300-400 | DSC | [2] |

| Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | C₁₅H₁₀O₄ | Not Specified | 284 (Tmax1), 412 (Tmax2) | TGA/DTG | [2] |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | C₁₄H₈O₄ | ~200 | Not Specified | TGA | [4] |

| DHP-A (anthraquinone derivative) | Not Specified | 219 | Not Specified | TGA | [5] |

| DMP-A (anthraquinone derivative) | Not Specified | 156 | Not Specified | TGA | [5] |

| DTP-A (anthraquinone derivative) | Not Specified | 132 | Not Specified | TGA | [5] |

Note: Tmax refers to the temperature of the maximum rate of weight loss from Derivative Thermogravimetry (DTG).

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of anthraquinone dyes using TGA.

Objective: To determine the onset and maximum decomposition temperatures of an anthraquinone dye sample.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical Balance

-

Sample Pans (e.g., alumina or platinum)[2]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, finely powdered anthraquinone dye sample into a TGA sample pan.[2][6]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C), ensuring it is well beyond the expected decomposition range.[2]

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.[2]

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss (Tmax).[2]

-

Workflow for TGA Analysis of Anthraquinone Dyes:

Thermal Degradation Pathways

The thermal decomposition of anthraquinone dyes is a complex process that can proceed through various pathways depending on the substituents and the atmosphere. In an inert atmosphere, decomposition often involves the cleavage of substituent groups followed by the breakdown of the anthraquinone ring system at higher temperatures. For example, the decomposition of nitroanthraquinones is believed to be initiated by the cleavage of the C-NO2 bond. The presence of hydroxyl groups can lead to dehydration reactions.

Factors Influencing Thermal Stability:

Light Stability of Anthraquinone Dyes

The light stability, or light fastness, of anthraquinone dyes is one of their most celebrated properties, making them suitable for applications where long-term color retention is essential. Photodegradation occurs when the dye molecule absorbs light energy, leading to a series of photochemical reactions that can alter its chemical structure and, consequently, its color.

Quantitative Light Fastness Data

Light fastness is typically evaluated using the Blue Wool Scale, an eight-step scale where a rating of 8 indicates the highest fastness and 1 the lowest.[1][7][8][9][10][11]

| Dye Name | C.I. Name | Blue Wool Scale Rating | Substrate/Medium | Reference |

| Disperse Red 60 | 60756 | 7 | Polyester | [12] |

| A Disperse Blue Dye | Disperse Blue 56 | Good | Not Specified | [13] |

| A Turquoise Dye | Disperse Blue 60 | Excellent | Not Specified | [13] |

| 1,8-Dihydroxyanthraquinone | - | Bε = 4.56 × 10⁹ (Inverse Quantum Efficiency) | PMMA | [14][15] |

Note: The inverse quantum efficiency (Bε) represents the number of photons a molecule must absorb to be photodegraded. A higher value indicates greater photostability.

Experimental Protocol: Light Fastness Testing (ISO 105-B02)

This protocol provides a general outline for assessing the light fastness of anthraquinone dyes on a textile substrate according to the ISO 105-B02 standard.

Objective: To determine the light fastness of a dyed textile sample by comparing its fading to that of a set of Blue Wool standards.

Apparatus:

-

Xenon arc lamp apparatus with appropriate filters to simulate daylight (D65).

-

Blue Wool reference standards (grades 1-8).

-

Opaque masks.

-

Grey Scale for assessing color change.

Procedure:

-

Sample Preparation: Mount the dyed textile specimen and a set of Blue Wool standards on a card. Cover a portion of both the specimen and the standards with an opaque mask.

-

Exposure: Place the card in the xenon arc lamp apparatus. Expose the samples to the artificial light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.

-

Assessment: Periodically inspect the fading of the specimen and the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading (color change) as the specimen. The assessment is made by comparing the exposed and unexposed parts of the samples.

Workflow for ISO 105-B02 Light Fastness Test:

Photodegradation Pathways

The photodegradation of anthraquinone dyes can occur through several mechanisms, including photo-oxidation, photoreduction, and photosensitization. The specific pathway is influenced by the dye's structure, the substrate it is on, and the presence of oxygen and other reactive species.

For amino-substituted anthraquinones, photodegradation can be initiated by the interaction between the excited dye molecule and the surrounding environment, which may include the polymer matrix in which it is dispersed.[14][16] One proposed mechanism involves photocycloaddition between the excited dye and components of the polymer.[16]

Proposed Photodegradation Initiation for an Aminoanthraquinone Dye:

The presence of electron-donating groups like amino groups can increase the electron density of the anthraquinone system, which may affect the energy of the excited states and the subsequent photochemical reactions.[17] Conversely, electron-withdrawing groups can also influence the electronic properties and, therefore, the photostability.[18][19]

Conclusion

Anthraquinone dyes represent a class of colorants with generally high thermal and light stability. This guide has provided a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their assessment, and insights into their degradation mechanisms. For researchers, scientists, and drug development professionals, a thorough understanding of these stability aspects is paramount for the successful application and formulation of anthraquinone-based compounds. The interplay between the molecular structure of these dyes and their stability underscores the importance of careful molecular design to achieve the desired performance characteristics. Further research into the precise degradation pathways and the systematic evaluation of a wider range of substituted anthraquinones will continue to advance the application of these versatile molecules.

References

- 1. gulmendigital.com.au [gulmendigital.com.au]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. Materials Technology Limited [drb-mattech.co.uk]

- 8. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]

- 9. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 10. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 11. vichem.vn [vichem.vn]

- 12. China Disperse Red 60 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 13. aatcc.org [aatcc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electron-Withdrawing Group Functionalized Anthraquinone Polymers for High-Performance Organic Zinc-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photochemical charge accumulation in a heteroleptic copper( i )-anthraquinone molecular dyad via proton-coupled electron transfer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03428C [pubs.rsc.org]

An In-depth Technical Guide to Acid Blue 40

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and common experimental applications of Acid Blue 40 (C.I. 62125). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Information

Molecular Formula: C₂₂H₁₆N₃NaO₆S[1][2][3]

Molecular Weight: 473.43 g/mol [1][2][3]

IUPAC Name: Sodium 4-((4-acetamidophenyl)amino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate[4]

CAS Number: 6424-85-7[1][2][3]

Synonyms: C.I. Acid Blue 40, Alizarin Direct Blue A2G, Weak Acid Blue 2G[5]

Physicochemical Properties

Acid Blue 40 is an anthraquinone dye that appears as a dark blue powder.[6][7] It is known for its good solubility in water, forming a blue solution.[7] The dye is also soluble in ethanol and acetone, slightly soluble in nitrobenzene, and insoluble in benzene and dimethylbenzene.[5][7]

| Property | Value | Reference |

| Appearance | Dark blue powder | [7] |

| Solubility in Water (80 °C) | 100 g/L | [5][7] |

| Melting Point | 129-132 °C | [6] |

| Purity (Dye content) | ≥ 98% | [8] |

Synthesis of Acid Blue 40

The synthesis of Acid Blue 40 involves a condensation reaction. The general manufacturing process is as follows: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with N-(4-aminophenyl)acetamide. This reaction is carried out in the presence of a copper salt and an acid-binding agent. The resulting product is then converted to its sodium salt.[5]

Caption: Workflow for the synthesis of Acid Blue 40.

Experimental Protocols

Acid Blue 40 is utilized in various experimental contexts, particularly in environmental science for wastewater treatment studies and in analytical chemistry.

Protocol 1: Adsorption of Acid Blue 40 from Aqueous Solution

This protocol outlines a general procedure for studying the adsorption of Acid Blue 40 onto an adsorbent material, such as activated carbon.

Materials:

-

Acid Blue 40

-

Adsorbent material (e.g., activated carbon)

-

Distilled water

-

Conical flasks (200 ml)

-

Shaker water bath

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Acid Blue 40 (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water. Prepare standard solutions of varying concentrations by diluting the stock solution.

-

Batch Adsorption Experiments:

-

Place a fixed amount of adsorbent (e.g., 0.1 g) into a series of conical flasks.

-

Add a fixed volume (e.g., 100 ml) of Acid Blue 40 solution of a specific concentration to each flask.

-

Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

-

Place the flasks in a shaker water bath at a constant temperature and agitation speed (e.g., 150 rpm) for a predetermined contact time to reach equilibrium.

-

-

Analysis:

-

After the desired contact time, filter the samples to separate the adsorbent.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Acid Blue 40 using a UV-Vis spectrophotometer.

-

Determine the final concentration of the dye using a pre-established calibration curve.

-

-

Data Calculation:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the following equation:

-

qe = (C₀ - Ce) * V / m

-

Where C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

-

The percentage removal of the dye can be calculated as:

-

% Removal = ((C₀ - Ce) / C₀) * 100

-

-

Caption: Experimental workflow for Acid Blue 40 adsorption studies.

Protocol 2: Photocatalytic Degradation of Acid Blue 40

This protocol provides a general method for assessing the photocatalytic degradation of Acid Blue 40 using a semiconductor photocatalyst like TiO₂.

Materials:

-

Acid Blue 40

-

Photocatalyst (e.g., TiO₂)

-

Photoreactor with a UV light source

-

Distilled water

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Suspension: Prepare a suspension by adding a specific amount of photocatalyst (e.g., 1 g/L) to a known concentration of Acid Blue 40 solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

-

Photocatalytic Reaction:

-

Expose the suspension to a UV light source within the photoreactor under continuous stirring.

-

Withdraw aliquots of the suspension at regular time intervals.

-

-

Sample Analysis:

-

Centrifuge the collected samples to remove the photocatalyst particles.

-

Measure the absorbance of the clear supernatant at the λmax of Acid Blue 40 using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the degradation efficiency at each time point using the formula:

-

Degradation (%) = ((A₀ - At) / A₀) * 100

-

Where A₀ is the initial absorbance and At is the absorbance at time t.

-

-

The degradation kinetics can be modeled using appropriate kinetic equations (e.g., pseudo-first-order).

-

Factors Influencing Adsorption of Acid Blue 40

The efficiency of removing Acid Blue 40 from aqueous solutions through adsorption is dependent on several key experimental parameters. Understanding the interplay of these factors is crucial for optimizing the removal process.

Caption: Key factors influencing the adsorption of Acid Blue 40.

Applications

Acid Blue 40 is a versatile dye with applications in various industrial and scientific fields:

-

Textile Industry: It is primarily used for dyeing wool, silk, and polyamide fibers.[5][7]

-

Food Industry: It has been used as a food coloring agent.[9]

-

Biological Research: In laboratory settings, it serves as a staining agent in microscopy for the visualization of cellular structures and processes.[7][9]

-

Wastewater Treatment Research: Due to its presence in industrial effluents, it is often used as a model compound in studies on dye removal and degradation.[2]

-

Nonlinear Optics: The optical properties of Acid Blue 40 have been investigated for potential applications in nonlinear optics.[6]

References

- 1. Acid Blue 40 | C22H16N3NaO6S | CID 23672996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Study of the Adsorption of Acid Blue 40 on Polyaniline, Magnetic Oxide and Their Composites: Synthesis, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Acid Blue 40 | 6424-85-7 [sigmaaldrich.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dawnscientific.com [dawnscientific.com]

- 8. Isotherm, Kinetic and Thermodynamic Studies on Adsorption of Brom...: Ingenta Connect [ingentaconnect.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Synthesis of Acid Blue 40 from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the anthraquinone dye, Acid Blue 40 (C.I. 62125), from its key precursor, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid. The core of this synthesis is the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Introduction

Acid Blue 40 is a synthetic anionic dye valued for its vibrant greenish-blue hue and its applications in various industries, including textiles for dyeing wool, polyamide, and silk, as well as in the manufacturing of leather goods.[1][2] Structurally, it belongs to the anthraquinone class of dyes, which are known for their good lightfastness. The synthesis of Acid Blue 40 is a prime example of an Ullmann condensation, a versatile and widely used method for the formation of carbon-nitrogen bonds in aromatic systems.[3]

The reaction involves the condensation of bromaminic acid with N-(4-aminophenyl)acetamide, where the bromo substituent on the anthraquinone core is displaced by the amino group of the acetanilide derivative. This reaction is facilitated by a copper catalyst.[1][2]

Reaction Scheme

The overall synthesis of Acid Blue 40 can be represented by the following reaction scheme:

Reactants:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid)

-

N-(4-aminophenyl)acetamide

Catalyst:

-

Copper (II) Sulfate (or other copper salts)

Product:

-

Acid Blue 40 (sodium 4-((4-acetamidophenyl)amino)-1-amino-9,10-dioxoanthracene-2-sulfonate)

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Acid Blue 40.

| Parameter | Value | Reference |

| Reactants | ||

| Bromaminic Acid (Molecular Weight) | 382.19 g/mol | |

| N-(4-aminophenyl)acetamide (Molecular Weight) | 150.18 g/mol | |

| Product | ||

| Acid Blue 40 (Molecular Weight) | 473.43 g/mol | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility in Water (at 80 °C) | 100 g/L | [1][2][4] |

| UV-Vis Absorption Maximum (λmax) in Water | ~618-620 nm | [5] |

| Reaction Conditions | ||

| Solvent System | Ethanol-Water (e.g., 9:1 v/v) | [6] |

| Catalyst | Copper powder or Copper salt (e.g., CuSO4) | [1][2][6] |

| Temperature | ~70 °C | [6] |

| Reaction Time | ~3 hours | [6] |

| Yield | ||

| Reported Yield (for a similar reaction) | up to 94% | [6] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of Acid Blue 40 based on the principles of the Ullmann condensation of bromaminic acid.

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid)

-

N-(4-aminophenyl)acetamide

-

Copper (II) sulfate pentahydrate

-

Sodium carbonate (or another suitable acid scavenger)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (for pH adjustment and precipitation)

-

Sodium chloride

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

pH meter

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a solution of deionized water and ethanol (a 9:1 ethanol to water ratio can be effective).[6]

-

Addition of Reactants: To the solvent, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and an equimolar amount of N-(4-aminophenyl)acetamide.

-

Addition of Catalyst and Base: Add a catalytic amount of copper (II) sulfate pentahydrate (e.g., 5-10 mol% relative to the bromaminic acid). Add a suitable acid scavenger, such as sodium carbonate, to neutralize the hydrobromic acid formed during the reaction.

-

Reaction: Heat the mixture to approximately 70°C with continuous stirring.[6] Maintain this temperature for about 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

-

Purification:

-

Filter the crude product using a Buchner funnel.

-

Wash the solid with a dilute solution of hydrochloric acid to remove any unreacted N-(4-aminophenyl)acetamide.

-

Further wash the product with a saturated sodium chloride solution to aid in the removal of impurities.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

-

-

Drying: Dry the purified Acid Blue 40 in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Acid Blue 40.

Caption: Workflow for the synthesis of Acid Blue 40.

Conclusion

The synthesis of Acid Blue 40 from bromaminic acid via the Ullmann condensation is a well-established and efficient method for producing this important anthraquinone dye. By carefully controlling the reaction conditions, including temperature, reaction time, and the catalytic system, high yields of the desired product can be achieved. The purification process is crucial for obtaining a high-purity dye suitable for its intended applications. This technical guide provides a solid foundation for researchers and professionals working on the synthesis and application of Acid Blue 40 and related anthraquinone dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ACID BLUE 40 CAS#: 6424-85-7 [amp.chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Comparative Study of the Adsorption of Acid Blue 40 on Polyaniline, Magnetic Oxide and Their Composites: Synthesis, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Ullmann Condensation Reaction of Bromamine Acid [ccspublishing.org.cn]

Methodological & Application

Application Notes and Protocols for Acid Blue 40 Staining in Protein Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acid Blue 40 as a colorimetric stain for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The information is intended for life science researchers, including those in academic, industrial, and drug development settings.

Introduction to Protein Staining in Electrophoresis

Following the separation of proteins by techniques such as SDS-PAGE, visualization of the resulting protein bands is a critical step for analysis.[1] This is achieved by using various staining methods that bind to the proteins within the gel matrix.[1] The choice of stain is dependent on several factors, including the required sensitivity, the desired linear dynamic range for quantification, and compatibility with downstream applications like mass spectrometry.[1][2][3]

Commonly used protein stains can be broadly categorized into colorimetric dyes, such as Coomassie Brilliant Blue and silver nitrate, and fluorescent dyes.[3][4] Anionic dyes, a class of colorimetric stains, are widely used due to their simplicity and cost-effectiveness.[1] These dyes, in an acidic solution, bind non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions.[5][6][7][8]

Acid Blue 40, an anionic dye, is presented here as a potential alternative for protein staining. While specific literature on Acid Blue 40 for protein gel staining is not as extensive as for Coomassie dyes, its chemical properties as an anionic dye suggest its utility in this application. The protocol provided is based on established methods for similar dyes, such as Coomassie Brilliant Blue R-250.

Comparative Analysis of Protein Staining Methods

The selection of an appropriate protein stain is crucial for achieving desired experimental outcomes. The following table summarizes the key performance characteristics of several common protein staining methods, including a hypothetical performance profile for Acid Blue 40 based on the properties of similar anionic dyes.

| Feature | Acid Blue 40 (Hypothetical) | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection | ~50 ng | ~50 ng[2] | 8–10 ng[2] | 0.25–0.5 ng[2] | 0.25–1 ng[2] |

| Linear Dynamic Range | Moderate | Moderate[2] | Moderate[2] | Narrow[2][9] | >3 orders of magnitude[1][2] |

| Mass Spectrometry Comp. | Yes | Yes[2] | Yes[2] | Limited[2] | Yes[1][2] |

| Staining Time | Hours to overnight | Hours to overnight[2] | ~1 hour to overnight[2] | Multiple steps, time-consuming[2] | 90 minutes to overnight[2] |

| Visualization | Visible light | Visible light[2] | Visible light[2] | Visible light[2] | UV or laser-based scanner[2] |

| Cost | Low | Low[2] | Low[2] | Low[2] | High[2] |

| Reproducibility | Good | Good[2] | Good[2] | Low[2][9] | High[1][2] |

Experimental Protocol: Acid Blue 40 Staining for Protein Gels

This protocol details the procedure for staining polyacrylamide gels with Acid Blue 40. The methodology is adapted from the classic Coomassie Brilliant Blue R-250 staining protocol.[6]

Materials

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid, 50% (v/v) Deionized Water

-

Staining Solution: 0.1% (w/v) Acid Blue 40, 40% (v/v) Methanol, 10% (v/v) Acetic Acid

-

Destaining Solution: 20% (v/v) Methanol, 10% (v/v) Acetic Acid, 70% (v/v) Deionized Water

-

Deionized Water

-

Staining trays

-

Orbital shaker

Procedure

-

Fixation:

-

Following electrophoresis, carefully remove the polyacrylamide gel and place it into a clean staining tray.

-

Add a sufficient volume of Fixing Solution to completely immerse the gel.

-

Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix and removes interfering substances like SDS.[6]

-

-

Staining:

-

Decant the Fixing Solution.

-

Add the Acid Blue 40 Staining Solution to the tray, ensuring the gel is fully submerged.

-

Incubate for 2-4 hours at room temperature with gentle agitation.

-

-

Destaining:

-

Remove the staining solution.

-

Add Destaining Solution to the tray.

-

Agitate gently and replace the destaining solution every few hours until the background of the gel is clear and the protein bands are distinctly visible.[6] This process can take several hours to overnight.

-

-

Gel Storage:

-

Once the desired background is achieved, the gel can be stored in deionized water or 7% acetic acid.[10]

-

-

Imaging:

-

The gel can be imaged using a standard gel documentation system with a white light transilluminator.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Acid Blue 40 staining protocol.

Caption: Workflow for Acid Blue 40 protein gel staining.

Proposed Staining Mechanism

The staining of proteins with anionic dyes like Acid Blue 40 is primarily based on non-covalent interactions. The diagram below illustrates the proposed mechanism.

Caption: Proposed mechanism of Acid Blue 40 protein staining.

References

- 1. bio-rad.com [bio-rad.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Coomassie blue staining | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. Protein Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. med.upenn.edu [med.upenn.edu]

Acid Blue 40: Application Notes and Protocols for Histology and Cytology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 40, an anthraquinone-derived anionic dye, serves as a versatile stain in various biological applications, particularly in histology and cytology.[1][2] Its vibrant blue color provides excellent contrast for visualizing cellular and tissue components.[1] This document provides detailed application notes and protocols for the effective use of Acid Blue 40 as a counterstain, primarily for cytoplasmic and connective tissue elements. The methodologies outlined are based on established principles of acid dye staining and protocols adapted from similar dyes, such as Aniline Blue, which is often used in trichrome staining methods.[3][4][5][6][7]

The staining mechanism of acid dyes like Acid Blue 40 is primarily based on electrostatic interactions. In an acidic environment, tissue proteins, particularly in the cytoplasm and connective tissue, become protonated, acquiring a net positive charge. The anionic Acid Blue 40 dye molecules then bind to these positively charged sites, resulting in a distinct blue coloration.[8][9] The intensity of the staining is pH-dependent, with a more acidic pH generally enhancing the staining of acidophilic structures.[9]

Physicochemical and Technical Data

A comprehensive understanding of the properties of Acid Blue 40 is crucial for its successful application in staining protocols.

| Property | Value |

| C.I. Name | Acid Blue 40 |

| CAS Number | 6424-85-7 |

| Molecular Formula | C22H16N3NaO6S |

| Molecular Weight | 473.43 g/mol |

| Appearance | Dark blue powder |

| Solubility | Soluble in water and ethanol[2] |

Key Applications in Histology and Cytology

-

Trichrome Staining: Acid Blue 40 is a suitable substitute for Aniline Blue in Masson's trichrome and similar staining methods to differentiate collagen fibers from muscle and cytoplasm.[3][4][5][6][7] Collagen and mucus will appear blue, while cytoplasm, muscle, and erythrocytes will be stained red by the counterstain (e.g., Biebrich Scarlet-Acid Fuchsin), and nuclei will be black or dark blue from the nuclear stain (e.g., Weigert's Iron Hematoxylin).[6][10]

-

Cytoplasmic Counterstain: It can be used as a general cytoplasmic counterstain to provide contrast to nuclear stains like hematoxylin, highlighting the cellular architecture.

-

Connective Tissue Staining: Specifically stains collagen and other extracellular matrix components, making it valuable for studying fibrosis and other connective tissue pathologies.[11]

Experimental Protocols

The following protocols are adapted from standard histological procedures and should be optimized for specific tissues and experimental conditions.

Protocol 1: Modified Masson's Trichrome Stain for Paraffin-Embedded Sections

This protocol is adapted from the widely used Masson's trichrome stain, substituting Acid Blue 40 for Aniline Blue to stain collagen.

Solutions and Reagents:

-

Bouin's Solution: Saturated aqueous Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml).[3]

-

Weigert's Iron Hematoxylin:

-

Biebrich Scarlet-Acid Fuchsin Solution: 1% aqueous Biebrich Scarlet (90 ml), 1% aqueous Acid Fuchsin (10 ml), Glacial Acetic Acid (1 ml).[3]

-

Phosphomolybdic-Phosphotungstic Acid Solution: 5% Phosphomolybdic Acid (25 ml) and 5% Phosphotungstic Acid (25 ml) in distilled water.[3]

-

Acid Blue 40 Staining Solution (1% w/v): 1 g Acid Blue 40, 2 ml Glacial Acetic Acid, 100 ml distilled water.[3]

-

1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml distilled water.[3]

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through graded alcohols: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse in running tap water.

-

-

Mordanting (for formalin-fixed tissue):

-

Nuclear Staining:

-

Cytoplasmic and Muscle Staining:

-

Differentiation:

-

Collagen Staining:

-

Final Differentiation and Dehydration:

Expected Results:

Figure 1. Workflow for Modified Masson's Trichrome Staining with Acid Blue 40.

Protocol 2: Cytological Staining with Acid Blue 40 Counterstain

This protocol outlines the use of Acid Blue 40 as a counterstain for cytological smears after nuclear staining with hematoxylin.

Solutions and Reagents:

-

Fixative: 95% Ethanol

-

Harris' Hematoxylin

-

0.5% Acid Alcohol: 0.5 ml HCl in 100 ml 70% Ethanol

-

Scott's Tap Water Substitute (Bluing Agent)

-

Acid Blue 40 Staining Solution (0.5% w/v): 0.5 g Acid Blue 40 in 100 ml of 1% aqueous Glacial Acetic Acid.

Procedure:

-

Fixation:

-

Fix smears in 95% ethanol for 15-30 minutes.

-

-

Hydration:

-

Rinse slides in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 3-5 minutes.

-

Wash in running tap water.

-

Differentiate in 0.5% acid alcohol with a few quick dips.

-

Wash in running tap water.

-

Blue in Scott's tap water substitute for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Immerse slides in 0.5% Acid Blue 40 solution for 1-3 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% (2 changes, 1 minute each) and 100% (2 changes, 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm: Light to dark blue

Figure 2. General Workflow for Cytological Staining with Acid Blue 40 Counterstain.

Quantitative Data and Comparisons

While direct quantitative comparisons of Acid Blue 40 with other histological stains are not extensively documented in the literature, its performance can be inferred from its properties as an acid dye and its similarity to Aniline Blue. The following table provides a general comparison of common blue counterstains used in histology, with expected performance characteristics for Acid Blue 40.

| Feature | Acid Blue 40 (Expected) | Aniline Blue | Toluidine Blue |

| Target Structures | Collagen, Mucin, Cytoplasm | Collagen, Mucin | Mast cell granules, Cartilage, Nuclei |

| Staining Color | Blue | Blue | Blue to Violet (Metachromatic) |

| Typical Concentration | 0.5% - 2.5% | 0.5% - 2.5%[3] | 0.1% - 1%[12] |

| Optimal pH | Acidic (e.g., in 1-2% Acetic Acid) | Acidic (e.g., in 1-2% Acetic Acid)[3] | pH-dependent for metachromasia |